Ametryn

Beschreibung

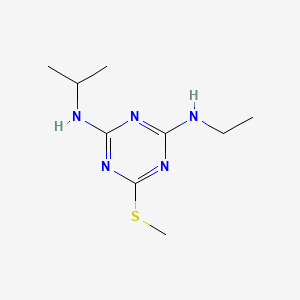

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVYBGPQFYCBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5S | |

| Record name | AMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023869 | |

| Record name | Ametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Melting point 190-192 °F (88-89 °C). Used as a herbicide., Colorless or white solid; [HSDB] | |

| Record name | AMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ametryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

337 °C at 98.6 kPa | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 209 mg/L at 25 °C, Solubilities in organic solvents at 25 °C.[Table#3496] | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 at 22 °C | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000274 [mmHg], VP: 8.4X10-7 mm Hg at 20 °C, 2.74X10-6 mm Hg at 25 °C | |

| Record name | Ametryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Colorless crystals | |

CAS No. |

834-12-8 | |

| Record name | AMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ametryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ametryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SPQ95183Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.6 °C | |

| Record name | Ametryne | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ametryn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametryn is a selective triazine herbicide used extensively in agriculture to control annual broadleaf weeds and grasses in various crops, including sugarcane, pineapple, and corn.[1][2] As a member of the s-triazine chemical family, its herbicidal activity stems from its ability to inhibit photosynthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is chemically identified as N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1] It is a methylthio-1,3,5-triazine substituted with an ethylamino and an isopropylamino group at positions 4 and 6, respectively.[2]

Diagram 1: Chemical Structure of this compound

Caption: 2D chemical structure of the this compound molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[3] |

| CAS Number | 834-12-8[1] |

| Molecular Formula | C₉H₁₇N₅S[1] |

| Molecular Weight | 227.33 g/mol [3] |

| SMILES | CCNC1=NC(=NC(=N1)SC)NC(C)C[3] |

| InChI Key | RQVYBGPQFYCBGX-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white crystalline solid that is stable under standard conditions.[2][4] Its solubility and partitioning behavior are critical to its environmental fate and herbicidal activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 84-89 °C (183-192 °F)[3][5] | |

| Boiling Point | 337 °C[3] | at 98.6 kPa |

| Water Solubility | 185 - 209 mg/L[4][5][6] | 20-25 °C |

| Vapor Pressure | 2.74 x 10⁻⁶ mmHg (0.365 mPa)[3][5] | 25 °C |

| Octanol-Water Partition Coefficient (log Kow) | 2.63 - 3.0[7][8] | 20-25 °C |

| pKa | 4.10 (weak base)[3] |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/L) | Temperature (°C) |

| Acetone | 610 - 620[3][5] | 25 |

| Methanol | 510[3][5] | 25 |

| Toluene | 470[3][5] | 25 |

| n-Octanol | 220[5] | |

| Hexane | 58[5] |

Mechanism of Action: Photosystem II Inhibition

This compound's primary mode of action is the inhibition of photosynthesis.[1][5] Like other triazine herbicides, it functions by blocking the electron transport chain within Photosystem II (PSII).[3][5][9]

Specifically, this compound binds to the D1 protein, a key subunit of the PSII reaction center located in the thylakoid membranes of chloroplasts.[10][11] This binding occurs at the plastoquinone-binding niche, effectively displacing the native plastoquinone (QB) molecule.[5][11] By blocking the binding of plastoquinone, this compound interrupts the flow of electrons from the primary quinone acceptor (QA) to the plastoquinone pool.[11][12]

This blockage of electron transport halts the production of ATP and NADPH, which are essential for CO₂ fixation.[11] The disruption also leads to the formation of highly reactive oxygen species, which cause oxidative damage, lipid peroxidation, and ultimately, the destruction of cell membranes, leading to necrosis and plant death.[9][13]

Diagram 2: this compound's Inhibition of Photosystem II

Caption: this compound binds to the D1 protein, blocking electron transport to plastoquinone.

Experimental Protocols

The determination of this compound's physicochemical properties and herbicidal efficacy relies on standardized and reproducible experimental protocols.

Physicochemical Property Determination

The following OECD guidelines provide detailed methodologies for determining the key properties of chemical substances like this compound.

-

Water Solubility: OECD Guideline 105 ("Water Solubility") describes the flask method and the column elution method.[14][15][16] The flask method is suitable for substances with solubilities above 10⁻² g/L and involves stirring the substance in water at a constant temperature until equilibrium is reached, followed by concentration analysis.[14][17]

-

Octanol-Water Partition Coefficient (Kow): OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") is a common procedure for determining log Kow values between -2 and 4.[6][7] It involves dissolving the substance in a mixture of n-octanol and water, shaking to reach equilibrium, and then measuring the concentration of the substance in each phase.[4]

-

Vapor Pressure: OECD Guideline 104 ("Vapour Pressure") outlines several methods, including the static method and the gas saturation method, applicable to different vapor pressure ranges.[8][18][19] The static method involves measuring the pressure of the substance in equilibrium with its solid or liquid phase in a closed system at a constant temperature.[20]

Herbicidal Activity Bioassay (General Protocol)

Assessing the herbicidal activity of this compound typically involves a whole-plant bioassay. This protocol provides a generalized workflow.

-

Plant Cultivation: Grow susceptible indicator plant species (e.g., cucumber, lettuce) from seed in a controlled environment (growth chamber or greenhouse) with standardized soil/growth medium, light, temperature, and humidity.[21]

-

Herbicide Application: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions to test a range of concentrations. Apply the herbicide solutions to the plants at a specific growth stage (e.g., two-leaf stage). Application can be via soil drenching (for root uptake) or foliar spray (for leaf uptake).[21] Include a control group treated only with the solvent.

-

Incubation and Observation: Return the treated plants to the controlled environment. Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[13]

-

Data Collection: At the end of the observation period, harvest the above-ground biomass. Measure parameters such as plant height, fresh weight, and dry weight (after drying in an oven).[21]

-

Analysis: Analyze the data to determine the dose-response relationship. Calculate metrics such as the GR₅₀ (the concentration required to reduce plant growth by 50%) or the LD₅₀ (the lethal dose for 50% of the plants).

Diagram 3: General Workflow for Herbicidal Bioassay

References

- 1. This compound: A Selective Herbicide for Broadleaf and Grass Weed Control [jindunchemical.com]

- 2. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 11. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 13. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. filab.fr [filab.fr]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. consilab.de [consilab.de]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Environmental Fate and Transport of Ametryn in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Ametryn, a widely used triazine herbicide. Understanding its behavior in soil and water is critical for assessing its environmental risk, developing effective remediation strategies, and ensuring sustainable agricultural practices. This document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and persistence, supported by detailed experimental protocols and visual representations of core processes.

Physicochemical Properties of this compound

The environmental behavior of this compound is fundamentally governed by its inherent physical and chemical properties. These characteristics influence its solubility, volatility, and potential for sorption to soil particles, which in turn dictate its mobility and availability for degradation.

| Property | Value | Reference |

| Chemical Name | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 834-12-8 | |

| Molecular Formula | C9H17N5S | [1] |

| Molecular Weight | 227.33 g/mol | [1] |

| Water Solubility | 209 mg/L (at 25 °C) | |

| Vapor Pressure | 2.74 x 10-6 mm Hg (at 25 °C) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.63 - 2.98 | [1] |

| pKa | 4.1 | |

| Henry's Law Constant | 2.43 x 10-9 atm·m3/mol | [1] |

Environmental Fate and Transport in Soil

Once introduced into the soil environment, this compound is subject to a complex interplay of processes including sorption, degradation, and transport.

Sorption and Desorption

The sorption of this compound to soil particles is a key process that reduces its concentration in the soil solution, thereby limiting its mobility and bioavailability. The degree of sorption is influenced by soil properties, primarily organic matter content and clay content.

Sorption is generally higher in soils with high organic matter and clay content. The organic carbon-water partition coefficient (Koc), a measure of the tendency of a chemical to bind to organic carbon in soil, for this compound ranges from 69 to 530 L/kg, indicating a mobility potential from very high to low. The Freundlich and Langmuir isotherms are commonly used to describe the adsorption behavior of this compound in soil. Desorption, the release of sorbed this compound back into the soil solution, is inversely proportional to sorption.

Table 2: Soil Sorption Coefficients (Koc and Kd) for this compound

| Soil Type | Organic Matter (%) | Clay (%) | pH | Koc (L/kg) | Kd | Reference |

| Various | - | - | - | 69 - 530 | - | |

| Paddy Field Soil | High | High | - | - | - | [2] |

| Irrigation Canal Soil | Low | Low | - | - | - | [2] |

| Carbonatic Soils | - | - | - | Lower than non-carbonatic | Lower than non-carbonatic | [3] |

| Non-carbonatic Soils | - | - | - | Higher than carbonatic | Higher than carbonatic | [3] |

Degradation in Soil

The primary route of this compound dissipation from soil is microbial degradation.[4] The rate of degradation is influenced by soil type, temperature, moisture, and pH. While this compound is stable to anaerobic metabolism, aerobic soil metabolism is a key degradation pathway.[1]

Microbial Degradation Pathway: The microbial breakdown of this compound involves several key steps, including N-dealkylation and hydroxylation, leading to the formation of various metabolites.

Soil Half-Life (DT50): The persistence of this compound in soil is moderate, with reported half-lives ranging from 11 to 319 days, depending on environmental conditions.[1][5]

Table 3: Soil Half-Life of this compound under Various Conditions

| Soil Type | pH | Temperature (°C) | Half-Life (days) | Reference |

| Aerobic Soil Metabolism | - | 20 | 9.6 - 319 | [1] |

| General Range | - | - | 70 - 250 | [4] |

| - | - | - | 11 - 110 | [5] |

Mobility and Leaching

This compound is considered to have a moderate to high potential for mobility in soil due to its water solubility. Leaching, the downward movement of the herbicide through the soil profile with water, is a significant transport mechanism, particularly in soils with low organic matter and in areas with high rainfall or irrigation.[4] Studies have shown that this compound can be detected in soil leachates, indicating a potential for groundwater contamination.[1]

Environmental Fate and Transport in Water

This compound can enter aquatic environments through surface runoff, leaching, and spray drift. Its fate in water is determined by processes such as photolysis, microbial degradation, and partitioning to sediment.

Degradation in Water

Photolysis: this compound is susceptible to photodegradation in water, especially in the presence of sensitizers. The process involves the absorption of light energy, leading to the breakdown of the molecule. The photolysis half-life in aqueous solutions can be influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter. The aqueous photolysis half-life has been reported to be around 72.9 days.[1]

Aquatic Metabolism: Microbial degradation also contributes to the dissipation of this compound in aquatic systems. The aerobic aquatic metabolism half-life is reported to be in the range of 96.3 to 210 days at 20°C.[1]

Hydrolysis: this compound is stable to hydrolysis under normal environmental pH conditions.[1]

Table 4: Aquatic Half-Life of this compound

| Degradation Process | Conditions | Half-Life (days) | Reference |

| Aqueous Photolysis | 30-50 °N latitude | 72.9 | [1] |

| Aerobic Aquatic Metabolism | 20 °C | 96.3 - 210 | [1] |

Experimental Protocols

Standardized laboratory experiments are crucial for determining the environmental fate parameters of this compound. Below are detailed methodologies for key experiments.

Batch Equilibrium Sorption/Desorption Study

This method is used to determine the sorption and desorption coefficients (Kd, Koc) of this compound in various soils.

Objective: To quantify the partitioning of this compound between the soil and aqueous phases at equilibrium.

Materials:

-

Analytical grade this compound standard

-

Test soils with varying physicochemical properties

-

0.01 M CaCl2 solution

-

Centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Soil Preparation: Air-dry and sieve the test soils (<2 mm). Characterize the soils for properties such as pH, organic carbon content, and particle size distribution.

-

Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl2. Prepare a series of working solutions of different concentrations by diluting the stock solution.

-

Sorption Phase:

-

Weigh a known amount of soil (e.g., 2 g) into centrifuge tubes.

-

Add a known volume (e.g., 10 mL) of each this compound working solution to the tubes.

-

Include control samples with no soil (to check for adsorption to the tube walls) and no this compound (to check for interfering compounds).

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the this compound concentration in the supernatant.

-

-

Desorption Phase:

-

After the sorption phase, decant the supernatant.

-

Add a known volume of fresh 0.01 M CaCl2 solution to the soil pellet.

-

Shake the tubes for the same equilibrium time.

-

Centrifuge and analyze the this compound concentration in the supernatant.

-

Repeat for several desorption steps.

-

-

Data Analysis: Calculate the amount of this compound sorbed to the soil and in the solution at equilibrium. Determine the sorption (Kd) and desorption coefficients and normalize to organic carbon content to obtain Koc.

Soil Column Leaching Study

This experiment simulates the movement of this compound through a soil profile to assess its leaching potential.

Objective: To determine the mobility of this compound and its degradation products in soil under simulated rainfall conditions.

Materials:

-

Glass or stainless steel columns

-

Test soils

-

Analytical grade this compound standard (radiolabeled or non-labeled)

-

Artificial rain (0.01 M CaCl2 solution)

-

Fraction collector

-

Analytical instrument for this compound and metabolite quantification

Procedure:

-

Column Packing: Uniformly pack the columns with the prepared test soil to a specific bulk density.

-

Pre-equilibration: Saturate the soil columns with artificial rain from the bottom up to avoid air entrapment, then allow them to drain.

-

Application: Apply a known amount of this compound to the top of the soil column.

-

Leaching: Apply a constant flow of artificial rain to the top of the column for a specified period (e.g., 48 hours).

-

Leachate Collection: Collect the leachate in fractions at regular intervals using a fraction collector.

-

Soil Sectioning: After the leaching period, extrude the soil column and section it into segments of defined length (e.g., every 5 cm).

-

Extraction and Analysis: Extract this compound and its metabolites from the leachate fractions and each soil segment using an appropriate solvent. Analyze the extracts to quantify the concentration of the parent compound and its degradation products.

-

Data Analysis: Construct a mobility profile by plotting the concentration of this compound and its metabolites as a function of soil depth. Calculate the mass balance to account for the total applied amount.

Overall Environmental Fate and Transport of this compound

The following diagram provides a holistic view of the key processes governing the environmental fate and transport of this compound in soil and water.

This guide provides a foundational understanding of the environmental behavior of this compound. For specific risk assessments, it is crucial to consider the unique characteristics of the local environment, including soil type, climate, and agricultural practices.

References

Ametryn Degradation: A Technical Guide to Pathways and Microbial Breakdown

For Researchers, Scientists, and Drug Development Professionals

Ametryn, a widely used s-triazine herbicide, is subject to various degradation processes in the environment, primarily driven by microbial activity. Understanding the intricate pathways of its breakdown and the experimental methodologies to study them is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides an in-depth overview of this compound degradation, focusing on microbial-mediated pathways, key metabolites, and the experimental protocols used for their characterization.

Core Degradation Pathways

The microbial degradation of this compound predominantly proceeds through a series of enzymatic reactions, including N-dealkylation and hydrolysis, ultimately leading to the cleavage of the triazine ring. The principal metabolites formed during this process are deethylthis compound, S-demethylated this compound, and hydroxyatrazine.

The initial steps in the biodegradation of this compound involve the removal of the ethyl and isopropyl groups from the amino substituents of the triazine ring, a process known as N-dealkylation.[1][2] This is a common metabolic pathway for xenobiotics containing N-alkyl groups.[1][3] Another critical degradation step is the hydrolysis of the methylthio (-SCH3) group, which is replaced by a hydroxyl (-OH) group to form hydroxyatrazine.[4][5] This reaction can be catalyzed by enzymes such as atrazine chlorohydrolase (AtzA), which has shown activity towards this compound.[6] The resulting hydroxyatrazine is herbicidally inactive.[5] Further degradation of these initial metabolites can occur, leading to the eventual mineralization of the triazine ring.

Microbial Mediators of this compound Degradation

A diverse range of microorganisms have been identified with the capability to degrade this compound. Fungi, such as Metarhizium brunneum, have been shown to biodegrade this compound, producing metabolites like 2-hydroxy atrazine, ethyl hydroxylated this compound, S-demethylated this compound, and deethylthis compound.[4][7][8]

Several bacterial strains are also efficient degraders of this compound. Nocardioides DN36 has been reported to completely degrade this compound.[8][9] The halotolerant bacterium Paenarthrobacter ureafaciens PC can efficiently degrade this compound along with other s-triazine herbicides.[10] The presence of biofertilizers can enhance microbial activity in the soil, which in turn can contribute to a higher rate of this compound biodegradation.[11]

Quantitative Data on this compound Degradation

The efficiency of this compound degradation by various microbial systems has been quantified in several studies. The following table summarizes key findings on degradation percentages and timeframes.

| Microorganism/System | Initial this compound Concentration | Degradation Percentage | Time Frame | Reference |

| Metarhizium brunneum | 100 mg L-1 | approx. 12.25% | Not Specified | [4][8] |

| Nocardioides DN36 | 2 mg L-1 | 100% | 5 days | [9] |

| Paenarthrobacter ureafaciens PC | 20.00 mg/L | >84.5% | 12-16 hours | [10] |

| Mixed bacterial cultures | 1 mg L-1 or 31.5 mg L-1 | 46% to 97% | Not Specified | [8] |

| Membrane Bioreactor (MBR) | 1 mg/L | 20-40% | 7.8 to 15.6 hours (HRT) | [12] |

Experimental Protocols

The study of this compound degradation and the identification of its metabolites rely on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Time-of-Flight (TOF) analyzer, are the primary methods employed.

Sample Preparation and Extraction

A generalized workflow for preparing soil and plant samples for this compound analysis is as follows:

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A typical HPLC setup for this compound analysis involves a C18 column.[13][14] The mobile phase often consists of a gradient of acetonitrile and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency.[14]

-

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS/MS): For the identification of unknown metabolites, high-resolution mass spectrometry is indispensable.[13][14] An LC system is coupled to a TOF mass spectrometer, often equipped with an electrospray ionization (ESI) source.[14] The instrument is operated in both full-scan mode to detect all ions and in product-ion scan mode to obtain fragmentation patterns for structural elucidation.[13][14]

Example LC-TOF-MS/MS Parameters: A study characterizing this compound degradation products used a Shimadzu LC 20ADXR system with an AB SCIEX Triple TOF 5600 mass spectrometer.[13][14]

-

Column: Poroshell 120 EC-C18 (50 mm × 2.1 mm, 2.7 μm)[13][14]

-

Mobile Phase: Solvent A: 0.1% aqueous formic acid; Solvent B: 0.1% formic acid in acetonitrile[14]

-

Flow Rate: 0.3 mL/min[14]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

The Role of Enzymes in Degradation

Specific enzymes play a crucial role in the breakdown of this compound. Glutathione S-transferases (GSTs) are involved in the detoxification of many herbicides by catalyzing the conjugation of glutathione to the xenobiotic molecule.[13][15] In plants, increased GST activity has been associated with enhanced this compound degradation.[15] The amidohydrolase superfamily, which includes enzymes like AtzA, is responsible for the hydrolytic degradation of the s-triazine ring.[7]

References

- 1. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of herbicide this compound on microbial communities in mixed liquor of a membrane bioreactor (MBR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Residues of Reduced Herbicides Terbuthylazine, this compound, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Ametryn's Toxicological Profile in Non-Target Aquatic Life: A Technical Review

An in-depth examination of the unintended consequences of the triazine herbicide Ametryn on aquatic ecosystems, detailing its toxicological effects, mechanisms of action, and the experimental basis for these findings.

Introduction

This compound (N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), a widely used herbicide for the control of broadleaf and grassy weeds in agriculture, poses a significant risk to non-target aquatic organisms due to its mobility in soil and subsequent runoff into water bodies.[1] This technical guide synthesizes the current scientific understanding of the toxicological impacts of this compound on a range of aquatic life, from primary producers to vertebrates. It is intended for researchers, environmental scientists, and professionals in drug and chemical development to provide a comprehensive overview of this compound's ecotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways affected.

The primary mode of action for this compound in target plants is the inhibition of photosynthesis at photosystem II (PSII).[2] However, its effects on non-target aquatic organisms are more complex, leading to a variety of adverse outcomes including direct toxicity, oxidative stress, endocrine disruption, and developmental abnormalities. This guide will delve into these effects, presenting the data in a structured format to facilitate comparison and analysis.

Acute and Chronic Toxicity of this compound

This compound exhibits a broad range of toxicity to aquatic organisms, with phototrophic organisms such as algae and aquatic plants generally displaying higher sensitivity than heterotrophic organisms like fish and invertebrates.[3] The following tables summarize the key acute and chronic toxicity data for this compound across various non-target aquatic species.

Table 1: Acute Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint (Duration) | Concentration (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | LC50 (96 h) | 8.8 | [1] |

| Lepomis macrochirus | Bluegill Sunfish | LC50 (96 h) | 4.1 | [1] |

| Carassius auratus | Goldfish | LC50 (96 h) | 14.1 | [1] |

| Daphnia magna | Water Flea | EC50 (48 h) | > 15 | [4] |

| Daphnia similis | Water Flea | EC50 (48 h) | 25.73 | |

| Desmodesmus subspicatus | Green Algae | EC50 (72 h) | 0.003 | [4] |

Table 2: Chronic Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Common Name | Endpoint (Duration) | Concentration (mg/L) | Reference |

| Daphnia magna | Water Flea | NOEC (21 d) | 0.32 | |

| Aquatic Invertebrates | - | Chronic NOEC | 0.24 | |

| Fish | - | Chronic NOEC (Growth) | 0.7 |

Sublethal Toxicological Effects of this compound

Beyond direct mortality, this compound can induce a range of sublethal effects at environmentally relevant concentrations. These effects can have significant long-term consequences for the health and sustainability of aquatic populations.

Oxidative Stress

A primary sublethal effect of this compound in aquatic animals is the induction of oxidative stress. Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of the organism. This imbalance results in cellular damage, including lipid peroxidation and protein carbonylation.[5][6]

In bullfrog tadpoles (Aquarana catesbeiana), exposure to this compound has been shown to alter the activity of key antioxidant enzymes. Specifically, the activities of catalase (CAT) and superoxide dismutase (SOD) were observed to decrease at higher temperatures when exposed to this compound, with SOD activity being significantly reduced at a concentration of 200 ng/L at 32°C.[7]

Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC), primarily affecting the thyroid system in amphibians. The metamorphosis of tadpoles is a critical developmental stage tightly regulated by thyroid hormones.[8]

Studies on bullfrog tadpoles have demonstrated that this compound exposure can impair thyroidogenesis, leading to developmental delays.[9] Specifically, exposure to 200 ng/L of this compound at 25°C resulted in delayed development, which was consistent with lower transcript levels of thyroid hormone receptor alpha (TRα) and iodothyronine deiodinase 3 (DIO3).[9] This interference with the hypothalamic-pituitary-thyroid (HPT) axis can have profound consequences for the survival and reproductive success of amphibian populations.

Developmental and Neurotoxic Effects

In addition to endocrine-mediated developmental issues, this compound can directly impact embryonic development and exhibit neurotoxicity. In zebrafish (Danio rerio) embryos, exposure to this compound has been linked to a variety of developmental abnormalities, including edemas and tail deformities.[5] Furthermore, this compound exposure has been shown to decrease the activities of enzymes such as alanine aminotransferase and gamma-glutamyl transferase, while acetylcholinesterase, a key enzyme in the nervous system, remains unaffected.[10]

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely adhere to standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of toxicity data across different laboratories and studies.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[11][12]

-

Test Organism: Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

-

Test Conditions: Fish are exposed to a range of this compound concentrations in a semi-static or flow-through system. Water temperature, pH, dissolved oxygen, and photoperiod are maintained at constant, specified levels.[11]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]

-

Data Analysis: The 96-hour LC50, along with its 95% confidence limits, is calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.[13][14]

-

Test Organism: Young daphnids (Daphnia magna or Daphnia similis), less than 24 hours old, are used.

-

Test Conditions: Daphnids are exposed to at least five concentrations of this compound in a static system for 48 hours under controlled temperature and light conditions.[13][15]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[15]

-

Data Analysis: The 48-hour EC50 and its confidence limits are calculated.

Alga, Growth Inhibition Test (based on OECD Guideline 221)

This test assesses the effect of a substance on the growth of freshwater green algae.[16]

-

Test Organism: Exponentially growing cultures of green algae, such as Desmodesmus subspicatus, are used.

-

Test Conditions: Algal cultures are exposed to a range of this compound concentrations for 72 hours under constant light and temperature.

-

Observations: Algal growth is measured at regular intervals, typically by cell counting or spectrophotometry.

-

Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined, along with the No Observed Effect Concentration (NOEC).

Conclusion

The available scientific literature clearly indicates that this compound poses a significant toxicological risk to a variety of non-target aquatic organisms. Its primary mechanism of toxicity in phototrophs, the inhibition of photosynthesis, is well-established. In aquatic animals, this compound induces a cascade of sublethal effects, including oxidative stress and endocrine disruption, even at low, environmentally relevant concentrations. These effects can lead to developmental abnormalities and potentially impact the long-term viability of aquatic populations.

The standardized testing protocols, such as the OECD guidelines, provide a robust framework for assessing the toxicity of this compound and other chemical contaminants. The continued application of these methods, coupled with research into the underlying molecular mechanisms of toxicity, is crucial for understanding and mitigating the environmental risks associated with this compound use. For a comprehensive environmental risk assessment, it is imperative to consider the sublethal effects of this compound, as these can occur at concentrations well below those that cause acute mortality and may have more profound ecological consequences. Further research is warranted to investigate the effects of this compound on a broader range of aquatic species, particularly mollusks, and to elucidate the complete signaling pathways involved in its toxicity.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound (Ref: G 34162 ) [sitem.herts.ac.uk]

- 3. waterquality.gov.au [waterquality.gov.au]

- 4. chemicalbook.com [chemicalbook.com]

- 5. The sugarcane herbicide this compound induces oxidative stress and developmental abnormalities in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The hypothalamic-pituitary-thyroid (HPT) axis in frogs and its role in frog development and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the herbicide this compound on development and thyroidogenesis of bullfrog tadpoles (Aquarana catesbeiana) under different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

Ecotoxicology of Ametryn in Terrestrial Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametryn is a selective triazine herbicide widely used in agriculture to control broadleaf weeds and annual grasses in crops such as sugarcane, pineapple, bananas, corn, and potatoes.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2][3] As with many agrochemicals, the application of this compound raises ecotoxicological concerns regarding its impact on non-target organisms and the overall health of terrestrial ecosystems. This technical guide provides a comprehensive overview of the ecotoxicology of this compound, summarizing its environmental fate, effects on various terrestrial organisms, and the experimental methodologies used for its assessment. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams.

Physicochemical Properties of this compound

This compound (chemical formula: C₉H₁₇N₅S) is a white crystalline solid with a molecular weight of approximately 227.33 g/mol .[2] It is moderately soluble in water and more soluble in organic solvents.[4] Its moderate persistence in soil and potential for leaching are key factors influencing its environmental risk.[1][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][3] It binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[5]

Environmental Fate and Transport

The environmental persistence and mobility of this compound are influenced by soil type, organic matter content, pH, and climatic conditions.

Degradation: this compound's half-life in soil ranges from 70 to 250 days, with microbial degradation being the primary dissipation pathway.[1][6] Several species of soil bacteria and fungi are capable of metabolizing this compound.[7] Photodegradation can also contribute to its breakdown on the soil surface.[8]

Mobility and Leaching: Due to its relatively high water solubility, this compound has the potential to move both vertically and laterally in the soil.[1][6] Leaching into groundwater is a concern, particularly in soils with low organic matter and high rainfall.[1][9] Studies have shown that this compound's mobility is influenced by soil characteristics such as cation exchange capacity (CEC) and organic matter content, with higher sorption observed in soils with higher organic matter.[9][10]

Ecotoxicological Effects on Terrestrial Organisms

This compound can have adverse effects on a range of non-target terrestrial organisms, from microorganisms to vertebrates.

Soil Microorganisms

Soil microorganisms are crucial for nutrient cycling and soil health. This compound can impact microbial populations and their activities. Studies have shown that this compound can negatively affect microbial biomass carbon and reduce the potential for phosphate solubilization.[11] However, the addition of biofertilizers may help mitigate these negative effects by stimulating microbial activity and enhancing this compound degradation.[3][12] Some studies have also observed a stimulatory effect on dehydrogenase activity in certain soil types.[8]

| Endpoint | Organism/System | Value | Reference |

| Microbial Biomass Carbon (MBC) | Sugarcane-cultivated soil | Negatively affected | [11] |

| Phosphate Solubilization | Sugarcane-cultivated soil | Reduced by 47.20% | [11] |

| Dehydrogenase Activity | Clay loam soil | Stimulated | [8] |

| CO2 Evolution | Sugarcane-cultivated soil | Affected by application dose | [11] |

Terrestrial Invertebrates

Other Invertebrates: Data on the toxicity of this compound to other terrestrial invertebrates, such as springtails and mites, is limited in the current literature.

Non-Target Plants

As a herbicide, this compound can cause phytotoxicity in non-target plants. The extent of damage depends on the plant species, growth stage, and exposure concentration.

| Endpoint | Organism | Value | Reference |

| Root Growth Inhibition | Eruca sativa and Lactuca sativa | Sensitive to this compound | [13] |

| Seed Germination | Eruca sativa and Lactuca sativa | Less sensitive than root growth | [13] |

Vertebrates

Birds: this compound is considered to be only slightly toxic to birds.[1]

| Endpoint | Organism | Value | Reference |

| Oral LD50 | Rat | 508 mg/kg | [1] |

| Oral LD50 | Mouse | 945 mg/kg | [1] |

| Dermal LD50 | Rat | >3,100 mg/kg | [1] |

| Dermal LD50 | Rabbit | 8,160 mg/kg | [1] |

| Inhalation LC50 (4h) | Rat | >2.2 mg/L | [1] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed for ecotoxicological testing of chemicals like this compound.

Terrestrial Plant Toxicity Test (based on OECD Guideline 208)

This test evaluates the effects of a chemical on seedling emergence and early growth of several plant species.

Methodology:

-

Test Species: A selection of monocotyledonous and dicotyledonous plants are chosen.

-

Test Substance Application: this compound is either incorporated into the soil or sprayed onto the soil surface.[14][15]

-

Exposure Conditions: Plants are grown in a controlled environment with defined temperature, humidity, and light conditions.[14]

-

Endpoints: Seedling emergence, mortality, shoot and root length, and biomass (fresh and dry weight) are measured after a specified period (typically 14-21 days).[14][15][16]

-

Data Analysis: The effective concentration (ECx) or effective rate (ERx) causing a certain percentage of effect (e.g., EC50 for 50% inhibition of growth) and the No-Observed-Effect Concentration (NOEC) are determined.[14][16][17]

Soil Microorganism Carbon Transformation Test (based on OECD Guideline 217)

This test assesses the long-term effects of a substance on the carbon transformation activity of soil microorganisms.

Methodology:

-

Soil: A natural soil with known characteristics is used.

-

Test Substance Application: this compound is mixed into the soil at various concentrations.

-

Incubation: The treated soil is incubated under controlled aerobic conditions.

-

Endpoint: The rate of carbon dioxide (CO2) production is measured over time as an indicator of microbial respiration.

-

Data Analysis: The effect of this compound on the rate of carbon transformation is compared to a control.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test determines the lethal concentration (LC50) of a chemical to earthworms.

Methodology:

-

Test Species: Typically Eisenia fetida or Eisenia andrei.

-

Test Medium: Artificial soil is treated with a range of this compound concentrations.

-

Exposure: Earthworms are introduced to the treated soil and observed for 14 days.

-

Endpoint: Mortality is recorded at specified intervals.

-

Data Analysis: The LC50 value and its confidence limits are calculated.

Analytical Methods for Residue Analysis

Accurate determination of this compound residues in environmental matrices is crucial for exposure assessment.

Sample Preparation:

-

Soil: Microwave-assisted extraction (MAE) or solid-liquid extraction with solvents like acetonitrile and ethyl acetate are common techniques.[9][18][19]

-

Water: Solid-phase extraction (SPE) is often used to concentrate the analyte.[20]

-

Plant Material: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method.[21]

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying this compound.[9][18][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity for this compound analysis.[21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the determination of this compound and its metabolites.[21][23]

Ecotoxicological Risk Assessment

The ecotoxicological risk assessment for a pesticide like this compound involves a multi-step process to evaluate the likelihood of adverse effects on non-target organisms.

The process begins with problem formulation , which defines the scope of the assessment.[24] This is followed by an exposure assessment , which estimates the predicted environmental concentrations (PECs) of this compound in different environmental compartments, and an effects assessment , which characterizes the toxicity of this compound to various organisms.[6][25] Finally, in the risk characterization step, the PECs are compared to the ecotoxicological endpoints (e.g., LC50, NOEC) to determine the risk quotient (RQ).[24] If the risk is deemed unacceptable, risk management measures may be implemented.

Conclusion

This compound is a moderately persistent herbicide with the potential to impact non-target terrestrial organisms. Its primary mode of action is the inhibition of photosynthesis. The ecotoxicological effects of this compound are dependent on the organism, exposure concentration, and environmental conditions. While it is slightly toxic to birds, it poses a moderate risk to earthworms and can affect soil microbial communities and non-target plants. The environmental fate of this compound is governed by microbial degradation and its mobility in soil, which is influenced by soil properties. A thorough understanding of these factors, through standardized testing protocols and robust analytical methods, is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this compound in agriculture. Further research is needed to fill data gaps, particularly concerning its effects on a wider range of terrestrial invertebrates and the long-term impacts on soil ecosystem functioning.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Ref: G 34162 ) [sitem.herts.ac.uk]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. epa.gov [epa.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Environmental studies on ametryne herbicide. photodegradation, dehydrogenase activity, and phosphorus mineralization in treated soil [journals.ekb.eg]

- 9. scielo.br [scielo.br]

- 10. Sorption of this compound and imazethapyr in twenty-five soils from Pakistan and Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of herbicides on soil microbial activity - Advances in Weed Science [awsjournal.org]

- 12. Effects of this compound on Microbial Activity in Soil with Biofertilizer Addition | Régo | Journal of Agricultural Studies [macrothink.org]

- 13. researchgate.net [researchgate.net]

- 14. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test | ibacon GmbH [ibacon.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. testinglab.com [testinglab.com]

- 17. ia801304.us.archive.org [ia801304.us.archive.org]

- 18. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. recipp.ipp.pt [recipp.ipp.pt]

- 20. pubs.aip.org [pubs.aip.org]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Regulating Pesticides through Risk Assessment [npic.orst.edu]

- 25. epa.gov [epa.gov]

Ametryn's Endurance in the Earth: A Technical Guide to its Persistence in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametryn, a triazine herbicide, is widely utilized for the selective control of broadleaf and grassy weeds in various agricultural settings. Its efficacy is intrinsically linked to its persistence in the soil, a complex characteristic governed by a multitude of soil properties and environmental conditions. Understanding the dynamics of this compound's persistence is paramount for optimizing its use, mitigating potential environmental contamination, and ensuring food safety. This technical guide provides an in-depth analysis of this compound's behavior in soil, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Data Presentation: this compound Persistence in Various Soil Types and Conditions

The persistence of this compound in soil, often quantified by its half-life (t½), exhibits significant variability depending on the soil's physicochemical properties and ambient environmental conditions. The following tables summarize the available quantitative data to facilitate a comparative understanding.

| Soil Type | pH | Organic Matter (%) | Half-life (t½) in days | Reference |

| Red-Yellow Latosol (LVA) | 4.4 | - | 26 | [1] |

| Red-Yellow Latosol (LVA) | 4.9 | - | 19 | [1] |

| Red-Yellow Latosol (LVA) | 5.8 | - | 12 | [1] |

| Red-Yellow Ultisol (PVA) | 5.9 | - | 11 | [1] |

| Chehalis Loam | - | - | ~81 (at 31.2°C) | [2] |

| Chehalis Loam | - | - | ~150 (at 13.2°C) | [2] |

| General Soil | - | - | 70 - 250 | [3][4] |

| Loamy Sand | - | - | 3 - 8 | [5] |

| Sandy Loam | - | - | 37 (aerobic) | [6] |

| Loam | - | Stable (anaerobic) | - | [7] |

| Clay Loam | - | - | 319 (aerobic) | [7] |

| Silt Clay Loam | - | - | 71.8 (aerobic) | [7] |

Table 1: Half-life of this compound in Different Soil Types. The data illustrates the significant influence of soil type and pH on this compound's persistence. Generally, a higher pH appears to correlate with a shorter half-life.

| Parameter | Condition | Effect on Persistence | Reference |

| Soil Organic Matter | High | Decreased persistence | [8][9] |

| Soil Moisture | Increased | Generally increased degradation (up to a certain point) | [2] |

| Temperature | Increased | Increased degradation | [2] |

| Microbial Activity | High | Principal pathway for degradation, thus decreased persistence | [3] |

| Photolysis | Sunlight Exposure | Contributes to degradation on the soil surface | [2] |

Table 2: Influence of Environmental Factors on this compound Persistence. This table highlights the key drivers of this compound degradation in the soil environment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound persistence in soil. Below are synthesized protocols based on established research practices.

Protocol 1: Soil Persistence Study (Incubation)

This protocol outlines a laboratory-based incubation study to determine the half-life of this compound in a specific soil type, adhering to principles from OECD and EPA guidelines.[10][11][12]

1. Soil Collection and Preparation:

- Collect soil from the desired location and depth.

- Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

- Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity (CEC).

2. This compound Application (Spiking):

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

- Treat a known mass of the prepared soil with the this compound solution to achieve the desired concentration. The application rate should be relevant to typical agricultural use.

- Thoroughly mix the treated soil to ensure uniform distribution of the herbicide. A solvent-only control should also be prepared.

3. Incubation:

- Place the treated soil samples into incubation vessels (e.g., glass jars).

- Adjust the soil moisture to a specific level, typically 40-60% of the maximum water holding capacity.

- Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

- To assess aerobic degradation, ensure adequate air exchange. For anaerobic studies, flood the soil samples and maintain an oxygen-free environment.

4. Sampling and Extraction:

- Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

- Extract this compound from the soil samples using an appropriate method. A common technique is Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP):

- To a 2.0 g soil sample, add an extraction mixture (e.g., 4.0 mL water, 6.5 mL acetonitrile, and 1.5 mL ethyl acetate).[13]

- Agitate the mixture for a set period (e.g., 30 minutes).[13]

- Centrifuge the sample to separate the solid and liquid phases.

- Alternatively, Microwave-Assisted Extraction (MAE) can be used with a solvent like acetonitrile.[14]

5. Analysis:

- Filter the extract through a 0.22 or 0.45 µm filter.

- Analyze the concentration of this compound in the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography with a Flame Ionization Detector (GC-FID).

- HPLC Conditions (example): C18 column, mobile phase of acetonitrile and water, UV detection at 222 nm.[15]

- GC-FID Conditions (example): BPX-5 column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]

6. Data Analysis:

- Plot the concentration of this compound versus time.

- Calculate the half-life (t½) using first-order degradation kinetics.

Protocol 2: Bioassay for Herbicide Persistence

A bioassay provides an indirect measure of herbicide persistence by observing the response of a sensitive indicator plant.

1. Soil Preparation:

- Collect soil samples from the field at different time points after this compound application.

2. Indicator Plant Cultivation:

- Fill pots with the collected soil samples.

- Sow seeds of a sensitive indicator plant, such as cucumber (Cucumis sativus), in the pots.[8]

- Grow the plants under controlled conditions (light, temperature, water).

3. Assessment:

- After a specific growth period, harvest the plants.

- Measure parameters such as shoot and root length, and dry biomass.

- Compare the growth of plants in the this compound-treated soil to those in untreated control soil. Reduced growth indicates the presence of phytotoxic residues.

Mandatory Visualizations

Microbial Degradation Pathway of s-Triazines

The primary route of this compound dissipation in soil is through microbial degradation. While a universally confirmed, detailed pathway for this compound is still under investigation, the general pathway for s-triazine herbicides, like the closely related atrazine, provides a strong model. This pathway involves a series of enzymatic reactions that ultimately lead to the opening of the triazine ring.

Caption: Generalized microbial degradation pathway of this compound in soil.

Experimental Workflow for this compound Soil Persistence Study

The following diagram illustrates the logical flow of a typical laboratory experiment to determine the persistence of this compound in soil.

Caption: Workflow for determining this compound persistence in a laboratory setting.

Logical Relationship of Factors Influencing this compound Persistence

This diagram illustrates the interplay of various factors that collectively determine the persistence of this compound in the soil environment.

References

- 1. Determination of half-life of this compound on red-yellow latosol and red-yellow ultisol with different pH values - Advances in Weed Science [awsjournal.org]

- 2. This compound | C9H17N5S | CID 13263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. weedcontroljournal.org [weedcontroljournal.org]

- 11. eppltd.com [eppltd.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. scielo.br [scielo.br]

- 14. recipp.ipp.pt [recipp.ipp.pt]

- 15. Peroxydisulfate Activation by Carbon Materials for the Degradation of the Herbicide this compound in Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Residues of Reduced Herbicides Terbuthylazine, this compound, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation Potential of Ametryn in the Food Chain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ametryn, a triazine herbicide, is utilized for the control of broadleaf and grassy weeds in various agricultural settings. Its presence in the environment raises concerns about its potential for bioaccumulation and biomagnification within food chains, posing risks to non-target organisms and potentially to human health. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioaccumulation potential. It summarizes the available quantitative data, details the experimental protocols for its assessment, and visualizes the key toxicological signaling pathways. While data on its bioconcentration in individual organisms is available, a significant knowledge gap exists regarding its bioaccumulation and trophic magnification across different food web levels.

Quantitative Bioaccumulation Data

The potential for a substance to bioaccumulate is quantified using several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Trophic Magnification Factor (TMF). BCF measures the accumulation of a chemical in an organism from water alone, while BAF considers all routes of exposure, including diet. TMF provides a measure of how a chemical's concentration increases up the food chain.

Currently, specific experimental data on the BAF and TMF of this compound in aquatic or terrestrial food chains are limited in the available scientific literature. However, a Bioconcentration Factor (BCF) has been reported, suggesting a low potential for accumulation directly from water.

| Parameter | Value | Organism | Exposure Route | Source |

| Bioconcentration Factor (BCF) | 8.3 | Aquatic Organisms | Water | --INVALID-LINK--[1] |

| Bioaccumulation Factor (BAF) | Data not available | - | - | - |

| Trophic Magnification Factor (TMF) | Data not available | - | - | - |

Interpretation of Data: The reported BCF value of 8.3 is considered low, suggesting that this compound does not significantly bioconcentrate in aquatic organisms from the water column. However, the absence of BAF and TMF data means that the potential for this compound to accumulate through dietary intake and biomagnify in the food chain remains largely uncharacterized.

Experimental Protocols

The determination of this compound's bioaccumulation potential relies on precise and validated analytical methods. The following sections outline the typical experimental protocols for assessing this compound concentrations in biological tissues and for determining its Bioconcentration Factor.

Determination of this compound Concentration in Biological Tissues

A common approach for quantifying this compound residues in biological samples involves extraction followed by chromatographic analysis.

1. Sample Preparation and Extraction:

-

Tissue Homogenization: A known weight of the biological tissue (e.g., fish muscle, invertebrate whole body) is homogenized to ensure a uniform sample.

-

Extraction: The homogenized sample is extracted with an organic solvent. A mixture of ethyl acetate and toluene (3:1 v/v) with the aid of a homogenizer like a Polytron has been used for extracting this compound and its metabolites from crops. Anhydrous sodium sulfate is often added to remove any residual water.

2. Cleanup:

-

Gel Permeation Chromatography (GPC): The crude extract is often cleaned up to remove lipids and other interfering substances. Automated GPC with Bio-Beads SX-3 gel is a suitable technique.

3. Analytical Determination:

-

Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD): GC is a widely used technique for the separation and quantification of this compound. An NPD is highly sensitive to nitrogen-containing compounds like this compound. An FPD operating in sulfur mode can also be used, as this compound contains a sulfur atom.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher selectivity and confirmation of the analyte's identity. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of this compound in complex matrices. A reversed-phase C18 column is commonly used for separation, with detection in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) modes.

Experimental Protocol for Bioconcentration Factor (BCF) Determination in Fish

The OECD Test Guideline 305 provides a standardized method for determining the BCF of a chemical in fish. The protocol generally involves two phases: an uptake phase and a depuration phase.

1. Test Organisms and Acclimation:

-

A suitable fish species is selected and acclimated to the laboratory conditions.

2. Uptake Phase:

-

Fish are exposed to a constant, sublethal concentration of this compound in the water under flow-through or semi-static conditions.

-

Water samples are taken regularly to monitor the this compound concentration.

-

A subset of fish is sampled at predetermined time points, and the concentration of this compound in their tissues is measured.

-

This phase continues until a steady-state concentration is reached in the fish, or for a predefined period (e.g., 28 days).

3. Depuration Phase:

-

The remaining fish are transferred to a clean, this compound-free water system.

-

Fish are sampled at regular intervals to measure the rate of elimination of this compound from their tissues.

4. Calculation of BCF:

-